6-Hydroxyhexadecanoic Acid: Pharmacological Mechanism & Biological Function
6-Hydroxyhexadecanoic Acid: Pharmacological Mechanism & Biological Function
The following technical guide focuses on (S)-6-Hydroxyhexadecanoic Acid (6-HPA) , a specific regioisomer with emerging pharmacological significance as a histone deacetylase (HDAC) inhibitor, distinct from its common structural isomer, 16-hydroxyhexadecanoic acid (a plant cutin monomer).
A Technical Guide for Drug Development & Lipidomics
Part 1: Executive Summary & Chemical Identity
6-Hydroxyhexadecanoic acid (6-HPA) is a saturated hydroxy fatty acid (SHFA) that has recently emerged from lipidomics libraries as a bioactive lipid with potent antiproliferative properties. Unlike its terminal-hydroxyl isomer (16-hydroxyhexadecanoic acid), which serves primarily as a structural biopolymer in plant cuticles, 6-HPA functions as a signaling metabolite in mammalian systems.
Current research positions (S)-6-HPA as a lead compound for "lipid-drug" development, acting as a selective Histone Deacetylase (HDAC) Class I inhibitor and a suppressor of the STAT3 signaling pathway .
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-Hydroxyhexadecanoic acid |
| Common Abbreviation | 6-HPA / 6-SHPA |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Chirality | (S)-enantiomer is the bioactive form; (R)-enantiomer is biologically weak/inactive.[1] |
| Physical State | White crystalline solid (m.p. 77–80 °C) |
| Solubility | Soluble in DMSO, Ethanol, Dichloromethane; Poorly soluble in water. |
Part 2: Biological Activity & Mechanism of Action[2]
The biological utility of 6-HPA lies in its stereospecific interaction with nuclear chromatin remodeling enzymes.
Histone Deacetylase (HDAC) Inhibition
(S)-6-HPA functions as an endogenous-like inhibitor of HDACs, specifically targeting Class I HDACs .[1][2][3]
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Mechanism: The hydroxyl group at the C6 position, combined with the lipophilic tail, likely mimics the substrate binding pocket of HDACs or interacts with the zinc-binding domain, preventing the deacetylation of lysine residues on histone tails.
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Readout: Treatment of cancer cells (e.g., A549 lung carcinoma) with 6-HPA results in the hyperacetylation of Histone 3 (H3) .[1]
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Consequence: Hyperacetylation relaxes chromatin structure, reactivating silenced tumor suppressor genes and triggering cell cycle arrest.
STAT3 Pathway Suppression
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogene often constitutively activated in cancer.
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Activity: 6-HPA significantly downregulates the expression of STAT3.
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Synergy: The dual action of HDAC inhibition and STAT3 suppression creates a multi-pronged attack on tumor cell proliferation, a rare trait for a simple lipid molecule.
Antiproliferative Potency (In Vitro)
The following table summarizes the inhibitory concentration (IC50) of (S)-6-HPA compared to other hydroxy fatty acids.
| Compound | Cell Line | IC50 (µM) | Activity Level |
| (S)-6-HPA | A549 (Lung Cancer) | 35 ± 2 | Potent |
| (S)-6-HPA | SF268 (CNS Cancer) | 63 ± 4 | Moderate |
| (R)-6-HPA | A549 | >100 | Inactive |
| 16-HPA (Cutin monomer) | A549 | >100 | Inactive |
| Palmitic Acid (C16:[3]0) | A549 | >100 | Non-selective toxicity only |
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual mechanism of action of (S)-6-HPA within a tumor cell.
Caption: Mechanism of Action: (S)-6-HPA inhibits HDAC Class I enzymes and suppresses STAT3, leading to histone hyperacetylation and reactivation of tumor suppressor pathways.
Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-6-Hydroxyhexadecanoic Acid
Note: Direct isolation from natural sources is low-yield. Asymmetric synthesis is required for pharmacological grade material.
Reagents: Decanal, (S)-(-)-Propylene oxide (chiral precursor), Grignard reagents, Organocatalysts.
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Epoxide Opening: React chiral terminal epoxide with the appropriate alkyl Grignard reagent to establish the C6 chiral center.
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Chain Elongation: Use cross-metathesis or Wittig reaction to extend the carbon chain to C16.
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Oxidation: Oxidize the terminal position to a carboxylic acid using Jones reagent or TEMPO oxidation.
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Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
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Validation: Confirm structure via ¹H-NMR and chiral HPLC to ensure >98% enantiomeric excess (ee).
Protocol B: In Vitro Histone Acetylation Assay
Objective: Verify HDAC inhibitory activity in cell culture.
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Cell Seeding: Seed A549 cells at
cells/well in a 6-well plate. Incubate for 24 hours. -
Treatment:
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Control: Vehicle (DMSO 0.1%).
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Experimental: (S)-6-HPA (35 µM and 70 µM).
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Positive Control: SAHA (Vorinostat) 1 µM.
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Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
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Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors.
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Western Blot:
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Load 20 µg protein per lane on 12% SDS-PAGE.
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Transfer to PVDF membrane.
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Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000]; Anti-Total H3 [1:2000]; Anti-STAT3 [1:1000].
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Detection: Chemiluminescence.
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Data Analysis: Densitometry should show increased Acetyl-H3 band intensity in 6-HPA treated samples relative to control.
Part 5: Future Directions & Clinical Relevance
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Metabolomic Biomarker: 6-HPA has been identified in specific metabolomic profiles (e.g., Taihe silky fowl muscle), suggesting it may be a bioactive nutrient derived from specific diets or microbial metabolism.
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Lipid-Drug Conjugates: Due to its fatty acid structure, 6-HPA can be esterified to nucleoside drugs (e.g., Gemcitabine) to enhance membrane permeability and provide synergistic HDAC inhibition upon intracellular hydrolysis.
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Dermatological Applications: Given the role of hydroxy fatty acids in skin barrier function and the antimicrobial properties of similar isomers (e.g., cis-6-hexadecenoic acid), 6-HPA should be screened for topical efficacy in hyperproliferative skin disorders (e.g., psoriasis).
References
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Kokotou, M. G., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity.[1][2] Molecules, 29(2), 358. Link
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Batsika, C. S., et al. (2021). Saturated Hydroxy Fatty Acids (SHFAs) and Saturated Oxo Fatty Acids (SOFAs): A New Class of Bioactive Lipids.[4] Frontiers in Pharmacology. Link
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Cartron, M. L., et al. (2014). Bactericidal activity of the human skin fatty acid cis-6-hexadecenoic acid on Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(8), 4699-4709. Link
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Li, S., et al. (2020). Comparative Metabolomics Analysis Reveals the Unique Nutritional Characteristics of Breed and Feed on Muscles in Chinese Taihe Black-Bone Silky Fowl. Foods, 9(5), 629. Link
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Sebag, S. C., et al. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. Link
